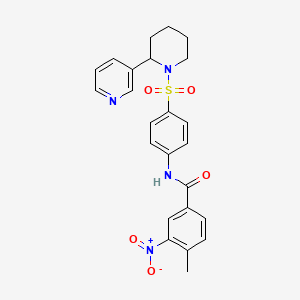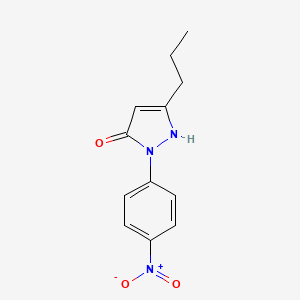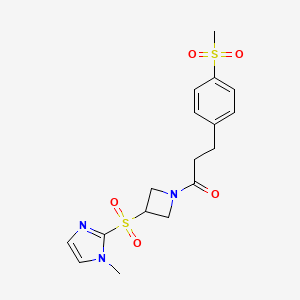![molecular formula C14H21Cl2N3 B2436932 3-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride CAS No. 1286264-30-9](/img/structure/B2436932.png)
3-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Applications
Palladium and Platinum Complexes : The compound has been used in the synthesis of various palladium and platinum complexes, exhibiting properties like macrocyclic ligands and square-planar coordination geometry, which could be significant in the field of inorganic chemistry and material science (Lee, Lee, & Lee, 2016).
Cycloaddition Chemistry : It plays a role in 1,3-dipolar cycloaddition reactions, forming structures like isoxazolinespirodihydrofuranones. These reactions are important in organic synthesis, providing routes to novel heterocyclic compounds (Štverková, Żák, & Jonas, 1993).
Enaminone-Based Anticonvulsant Synthesis : Although your request excludes information related to drug use, it's worth noting that derivatives of this compound have been studied for their structure-activity correlations in anticonvulsant enaminones (Scott et al., 1993).
Chirality and Coordination Chemistry
- Chiral Palladium(II) and Platinum(II) Complexes : The compound's chirality is utilized in the synthesis of chiral palladium(II) and platinum(II) complexes. Such complexes have potential applications in asymmetric synthesis and catalysis (Abu-Surrah et al., 2003).
Novel Compound Synthesis
Androgen Receptor Antagonists : Its derivatives have been used in the synthesis of novel, nonsteroidal androgen receptor antagonists, highlighting its potential in the development of new pharmaceutical agents (Li et al., 2008).
Norcoronamic and Coronamic Acids Synthesis : Its structural properties have been employed in the total asymmetric syntheses of norcoronamic and coronamic acids, demonstrating its versatility in organic synthesis (Gaucher et al., 1994).
Pharmaceutical and Biological Applications
Antimicrobial Activity : Derivatives of the compound have been studied for their antimicrobial activity, suggesting potential applications in the development of new antibacterial and antifungal agents (Kumar et al., 2022).
Anti-Inflammatory Activity : Some synthesized derivatives have shown significant anti-inflammatory activity, indicating potential therapeutic applications (Osarodion, 2020).
Miscellaneous Applications
Photochemical Reactions : The compound and its derivatives have been used in photochemical nucleophile–olefin combination and aromatic substitution reactions, which are important in organic photochemistry (Arnold et al., 1996).
Heterocyclic Chemistry : It contributes to the field of heterocyclic chemistry, particularly in the synthesis of novel heterocyclic structures, which are critical in drug development and other areas of chemical research (Doub & Krolls, 1970).
Propiedades
IUPAC Name |
3-[[(4-aminocyclohexyl)amino]methyl]benzonitrile;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.2ClH/c15-9-11-2-1-3-12(8-11)10-17-14-6-4-13(16)5-7-14;;/h1-3,8,13-14,17H,4-7,10,16H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSDQPDCZFGCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC(=CC=C2)C#N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(2,2-Diphenylacetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2436849.png)






![6,7-difluoro-1-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2436863.png)
![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride](/img/structure/B2436864.png)

![2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid](/img/structure/B2436867.png)

![4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2436870.png)
